![molecular formula C28H24F3NO4S B2532622 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate CAS No. 338749-55-6](/img/structure/B2532622.png)

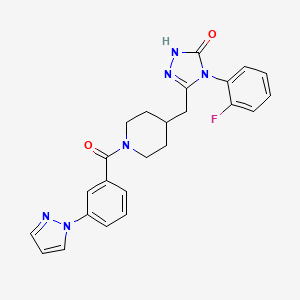

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing agents . The trifluoromethyl group can also participate in various reactions, such as nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole is a polar compound and it’s expected to have a relatively high boiling point due to the presence of polar N-H bonds . The trifluoromethyl group is also highly electronegative, which could further increase the polarity of the compound .Scientific Research Applications

Molecular Conformations and Hydrogen Bonding:

- The synthesis and analysis of closely related compounds, such as 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have revealed insights into their molecular conformations and hydrogen bonding patterns. These studies contribute to the understanding of the compound's structural characteristics and potential interactions with other molecules (Sagar et al., 2017).

Synthesis of Polymeric Structures:

- The protonation of aryl sulfoxides under strongly acidic conditions has been leveraged to synthesize polymeric structures involving aromatic sulfonium cations. This process is significant for the creation of engineering plastics and understanding the reaction mechanisms of related compounds (Oyaizu et al., 2003).

Functionalized Pyrroles Synthesis:

- The synthesis of 2-trifluoromethyl-5-(arylsulfonyl)methyl pyrroles and related compounds from trifluoromethyl-substituted 3-aza-1,5-enynes has been studied. The process involves a cyclization/sulfonyl group migration cascade, revealing intricate reaction pathways and providing a foundation for the synthesis of complex molecular structures (Zhao et al., 2016).

Regioselectivity in Reactions:

- The understanding of regioselectivity in reactions involving N-(polychloroethylidene)-sulfonamides with pyrrole compounds contributes to the knowledge of how substituents and reactant structures influence the outcome of chemical reactions. Such studies are essential for the targeted synthesis of compounds with desired properties (Rozentsveig et al., 2008).

Future Directions

Properties

IUPAC Name |

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3NO4S/c1-18-6-4-7-21(14-18)27(33)36-17-22-15-26(20-10-12-25(13-11-20)37(3,34)35)32(19(22)2)24-9-5-8-23(16-24)28(29,30)31/h4-16H,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZPKYYBGIQJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC(=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)

![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)